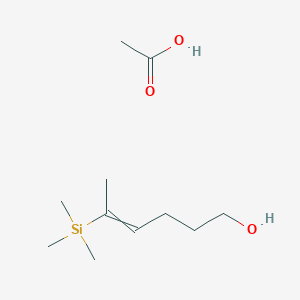
Acetic acid;5-trimethylsilylhex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-trimethylsilylhex-4-en-1-ol is a chemical compound that features both an acetic acid moiety and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-trimethylsilylhex-4-en-1-ol typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-trimethylsilylhex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;5-trimethylsilylhex-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;5-trimethylsilylhex-4-en-1-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. It can also enhance the volatility of compounds, making them more amenable to analysis by techniques such as gas chromatography .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Tetramethylsilane: A related compound with similar properties.
Bis(trimethylsilyl)acetamide: Another reagent used for silylation reactions.
Uniqueness
Acetic acid;5-trimethylsilylhex-4-en-1-ol is unique due to its combination of an acetic acid moiety and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities .
Properties
CAS No. |
127072-39-3 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
acetic acid;5-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi.C2H4O2/c1-9(11(2,3)4)7-5-6-8-10;1-2(3)4/h7,10H,5-6,8H2,1-4H3;1H3,(H,3,4) |
InChI Key |
YNGOHLCHIOOHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCO)[Si](C)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















